6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide
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Overview
Description
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a complex organic compound featuring a quinazoline core fused with a dioxolo ring and a hexanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide typically involves multi-step organic synthesis
Quinazoline Core Synthesis: This step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Dioxolo Ring Formation: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors and oxidizing agents.
Hexanamide Side Chain Addition: The final step involves the coupling of the quinazoline-dioxolo intermediate with the hexanamide side chain using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as an anti-cancer or anti-inflammatory agent. The quinazoline core is known for its biological activity, and modifications with the dioxolo and hexanamide groups may enhance its efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Dioxolo Compounds: Molecules containing the dioxolo ring, such as certain flavonoids.
Hexanamide Derivatives: Compounds with similar side chains, used in various pharmaceutical applications.
Uniqueness
What sets 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide apart is its combination of these three structural motifs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33) |
InChI Key |
MIPPECNWVPYROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Origin of Product |
United States |
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